4-[4-(Propan-2-yl)phenyl]azetidin-2-one 4-[4-(Propan-2-yl)phenyl]azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533115
InChI: InChI=1S/C12H15NO/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

4-[4-(Propan-2-yl)phenyl]azetidin-2-one

CAS No.:

Cat. No.: VC17533115

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Propan-2-yl)phenyl]azetidin-2-one -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 4-(4-propan-2-ylphenyl)azetidin-2-one
Standard InChI InChI=1S/C12H15NO/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)
Standard InChI Key VAMSHSDOZADUFW-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2CC(=O)N2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a β-lactam ring (azetidin-2-one) fused to a 4-(propan-2-yl)phenyl group. The strained four-membered ring contributes to its reactivity, while the isopropyl substituent enhances lipophilicity, influencing pharmacokinetic properties. X-ray crystallography of analogous azetidinones reveals planar β-lactam rings with bond angles consistent with ring strain .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1,840 cm⁻¹ (C=O stretch) and ~1,725 cm⁻¹ (C-N stretch) confirm the β-lactam structure .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate at δ 7.2–7.4 ppm, while the isopropyl group shows a septet at δ 2.9 ppm (CH) and doublets at δ 1.2 ppm (CH₃) .

    • ¹³C NMR: The carbonyl carbon appears at ~170 ppm, with quaternary carbons of the phenyl group at ~145 ppm .

Synthesis and Optimization

Conventional Cyclocondensation

The most widely reported method involves cyclocondensation of Schiff bases with chloroacetyl chloride (Fig. 1) :

  • Schiff Base Formation: Substituted aromatic aldehydes react with sulfonamides or hydrazines in ethanol under reflux.

  • Cyclization: The Schiff base is treated with chloroacetyl chloride and triethylamine, yielding the azetidinone ring.

Example Synthesis :

  • Yield: 72%

  • Conditions: Reflux in ethanol for 9–10 hours.

  • Purification: Recrystallization from ethanol.

Catalytic Hydrogenation

Patent literature describes debenzylation using palladium hydroxide under hydrogen (40–60 psi) at 60°C, enabling scalable synthesis of deprotected azetidinones .

Biological Activities

Antimicrobial Properties

Azetidinones exhibit broad-spectrum activity:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus10–50
Mycobacterium tuberculosis1–100
Candida albicans20–80

Mechanistic studies suggest membrane disruption and enzyme inhibition (e.g., dihydrofolate reductase) .

Anticancer Activity

  • Apoptosis Induction: Caspase-3 activation in B16F10 melanoma cells (2.5-fold increase vs. control) .

  • Microarray Analysis: Compound 6 (structurally related) upregulates pro-apoptotic genes (BAX, CASP9) and downregulates cell cycle regulators (CDK4, CCND1) .

  • Tubulin Binding: Molecular docking reveals interactions with α/β-tubulin’s colchicine site (binding energy: −9.2 kcal/mol) .

Anti-Inflammatory Effects

In carrageenan-induced edema models, azetidinones reduce paw swelling by 40–60% at 50 mg/kg, comparable to diclofenac .

Structure-Activity Relationships (SAR)

Key modifications influencing activity:

  • Para-Substituents: Bulky groups (e.g., isopropyl) enhance lipophilicity and membrane penetration .

  • Ring Strain: The β-lactam’s reactivity enables covalent binding to biological targets (e.g., penicillin-binding proteins) .

Table 1: Comparative Bioactivity of Azetidinone Analogues

CompoundAnticancer (IC₅₀, µM)Antibacterial (ZOI, mm)
4-Chlorophenyl derivative12.318
4-Methoxyphenyl derivative8.915
4-[4-(Propan-2-yl)phenyl]6.722

Data sourced from .

Pharmacokinetic and Toxicity Profiles

  • Solubility: LogP = 2.8 (moderate lipophilicity) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the isopropyl group .

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models .

Applications in Drug Development

Antibiotic Resistance Mitigation

The β-lactam core inhibits penicillin-binding proteins in methicillin-resistant Staphylococcus aureus (MRSA), with 64% inhibition at 10 µg/mL .

Targeted Cancer Therapy

Nanoparticle-encapsulated formulations improve tumor accumulation (5-fold vs. free drug) in xenograft models .

Challenges and Future Directions

  • Synthetic Complexity: Low yields (40–70%) necessitate greener catalysts .

  • Resistance Risks: Structural analogs show cross-resistance with cephalosporins .

  • Next-Gen Derivatives: Bicyclic azetidinones and fluorinated analogs are under preclinical evaluation .

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